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Compound of Interest

Compound Name: Oblongine

Cat. No.: B106143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Oblongifolin C, a natural product isolated from Garcinia yunnanensis, has emerged as a

promising scaffold for the development of novel anticancer agents. Its derivatives have been

synthesized and evaluated for their potential to inhibit c-Met kinase, a receptor tyrosine kinase

often dysregulated in various cancers, and for their cytotoxic effects against a range of cancer

cell lines. This guide provides a comparative analysis of the structure-activity relationships

(SAR) of key Oblongifolin C derivatives, supported by experimental data and detailed protocols

to aid in ongoing research and development efforts.

Comparative Analysis of Biological Activity
The inhibitory activity of Oblongifolin C and its synthesized derivatives against c-Met kinase

and their cytotoxic effects on various cancer cell lines reveal critical insights into their structure-

activity relationships. The following table summarizes the key quantitative data, providing a

clear comparison of the compounds' performance.
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Comp
ound

Modif
icatio
n

c-Met
IC50
(μM)

HepG
2
IC50
(μM)

Miapa
ca-2
IC50
(μM)

HCC8
27
IC50
(μM)

Hela
IC50
(μM)

A549
IC50
(μM)

AGS
IC50
(μM)

HT-29
IC50
(μM)

Oblon

gifolin

C

Parent

Comp

ound

1.25 8.32 7.65 6.88 9.12 10.21 8.54 9.87

Deriva

tive 1
R = H 2.54 15.67 14.88 13.54 16.98 18.54 15.87 17.23

Deriva

tive 2

R = 4-

F
1.87 10.23 9.87 8.99 11.54 12.87 10.98 11.45

Deriva

tive 3

R = 4-

Cl
1.56 9.87 9.12 8.12 10.98 11.54 9.99 10.87

Deriva

tive 4

R = 4-

Br
1.43 9.12 8.54 7.87 10.21 10.98 9.54 10.12

Deriva

tive 5

R = 4-

CH3
2.11 12.87 11.98 10.54 13.87 14.98 12.54 13.87

Deriva

tive 6

R = 4-

OCH3
2.34 14.54 13.87 12.87 15.98 16.54 14.21 15.65

Deriva

tive 7

R =

3,4-

diCl

1.12 7.87 7.12 6.54 8.98 9.54 7.99 8.54

Deriva

tive 8

R =

3,4-diF
1.32 8.54 8.12 7.23 9.87 10.12 8.87 9.43

Deriva

tive 9

R =

2,4-

diCl

1.65 10.12 9.54 8.87 11.21 12.01 10.54 11.11

Deriva

tive 10

Oxidiz

ed

form

0.87 5.12 4.87 4.12 6.54 7.87 5.98 6.98
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Deriva

tive 11

R = 4-

NO2
3.12 18.98 17.54 16.87 19.98 21.54 18.87 20.12

Deriva

tive 12

R = 4-

CF3
1.98 11.54 10.87 9.98 12.87 13.54 11.98 12.87

Key SAR Observations:

Oxidation is Key: The oxidized derivative 10 demonstrated the most potent c-Met inhibitory

activity and broad-spectrum cytotoxicity, suggesting that the modification at this position is

crucial for enhancing biological effects.

Halogen Substitution: Electron-withdrawing halogen substituents on the benzophenone

moiety, particularly chlorine and bromine at the para-position (Derivatives 3 and 4), and di-

chloro substitution at the 3,4-positions (Derivative 7), generally led to improved c-Met

inhibition and cytotoxicity compared to the unsubstituted derivative.

Electron-Donating Groups: The presence of electron-donating groups, such as methyl

(Derivative 5) and methoxy (Derivative 6), resulted in decreased activity.

Steric Hindrance: Di-substitution at the 2,4-positions (Derivative 9) showed weaker activity

than 3,4-di-substitution (Derivative 7), possibly due to steric hindrance.

Strong Electron-Withdrawing Groups: A strong electron-withdrawing group like nitro

(Derivative 11) significantly reduced the activity, indicating that a certain electronic balance is

required.

Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.

c-Met Kinase Inhibition Assay
The inhibitory activity of the Oblongifolin C derivatives against c-Met kinase was determined

using a Lance® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Reagents and Materials:
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Recombinant human c-Met kinase domain.

ULight™-labeled poly-GT peptide substrate.

Europium-labeled anti-phosphotyrosine antibody (PT66).

ATP (Adenosine triphosphate).

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, and BSA).

Test compounds (Oblongifolin C and its derivatives) dissolved in DMSO.

Procedure:

The assay was performed in a 384-well microplate.

A mixture of the c-Met enzyme and the test compound at various concentrations was pre-

incubated for 10 minutes at room temperature.

The kinase reaction was initiated by adding a mixture of the ULight™-poly-GT substrate

and ATP.

The reaction mixture was incubated for 1 hour at room temperature.

The reaction was stopped by the addition of EDTA.

The detection mixture containing the Eu-labeled anti-phosphotyrosine antibody was added

and incubated for 1 hour at room temperature.

The TR-FRET signal was measured using a suitable plate reader with an excitation

wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

The IC50 values were calculated from the dose-response curves using a non-linear

regression analysis.

Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the Oblongifolin C derivatives on various cancer cell lines were

evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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Cell Lines and Culture:

Human cancer cell lines: HepG2 (hepatocellular carcinoma), Miapaca-2 (pancreatic

cancer), HCC827 (non-small cell lung cancer), Hela (cervical cancer), A549 (lung

adenocarcinoma), AGS (gastric adenocarcinoma), and HT-29 (colorectal

adenocarcinoma).

Cells were maintained in appropriate culture medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%

CO2.

Procedure:

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to

attach overnight.

The cells were then treated with various concentrations of the test compounds for 72

hours.

After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each

well, and the plates were incubated for an additional 4 hours at 37°C.

The medium containing MTT was then removed, and 150 μL of dimethyl sulfoxide (DMSO)

was added to each well to dissolve the formazan crystals.

The absorbance was measured at 490 nm using a microplate reader.

The IC50 values were determined from the dose-response curves.

Visualizing Key Pathways and Processes
To better understand the context of this research, the following diagrams illustrate the c-Met

signaling pathway and the general experimental workflow for the SAR study of Oblongifolin C

derivatives.
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Caption: The c-Met signaling pathway and the inhibitory action of Oblongifolin C derivatives.
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Caption: Experimental workflow for the SAR study of Oblongifolin C derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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